Boiling Point and Vapor Pressure Differentiate Volatility from Allyl Cinnamate and Allyl Salicylate
Allyl benzoate exhibits a boiling point of 242°C at 760 mmHg and a vapor pressure of 0.033 mmHg at 25°C [1]. In comparison, allyl cinnamate has a boiling point >250°C and a lower vapor pressure of 0.003 mmHg at 20°C [2], while allyl salicylate displays a boiling point of 247–250°C and a vapor pressure of 0.015 mmHg at 25°C [3]. Allyl benzoate's vapor pressure is 11-fold higher than allyl cinnamate and 2.2-fold higher than allyl salicylate under comparable conditions.
| Evidence Dimension | Vapor pressure |
|---|---|
| Target Compound Data | 0.033 mmHg at 25°C |
| Comparator Or Baseline | Allyl cinnamate: 0.003 mmHg at 20°C; Allyl salicylate: 0.015 mmHg at 25°C |
| Quantified Difference | 11-fold higher volatility than allyl cinnamate; 2.2-fold higher than allyl salicylate |
| Conditions | Estimated or calculated vapor pressure at indicated temperature |
Why This Matters
Higher vapor pressure translates to more rapid fragrance release and stronger initial odor impact, relevant for top-note formulation where immediate perception is critical, but also implies different stability and headspace performance compared to lower-volatility analogs.
- [1] Perflavory. allyl benzoate, 583-04-0. Physical properties: Vapor Pressure: 0.033000 mmHg @ 25.00 °C (est). View Source
- [2] Bhatia SP, Wellington GA, Cocchiara J, Lalko J, Letizia CS, Api AM. Fragrance material review on allyl cinnamate. Food and Chemical Toxicology. 2007;45(1):S24-S28. View Source
- [3] Scents and Flavors Database. Allyl salicylate. Physico-Chemical Properties: Vapor pressure approximately 0.015 mmHg at 25 °C. View Source
